molecular formula C21H21N5O3 B2718844 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-13-2

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2718844
CAS No.: 361481-13-2
M. Wt: 391.431
InChI Key: RQUNMKSEGOTXHM-UHFFFAOYSA-N
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Description

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the phenyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of medicinal chemistry .

Biological Activity

The compound 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class of heterocyclic compounds. These compounds are recognized for their diverse biological activities, which include antiviral , anticancer , antibacterial , and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21_{21}H21_{21}N5_5O3_3
  • Molecular Weight : 391.431 g/mol
  • CAS Number : 539797-61-0

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, the compound effectively disrupts cell proliferation pathways.

Target Pathways

  • CDK2/Cyclin A2 Pathway : This pathway is vital for the transition from G1 to S phase in the cell cycle. Inhibition leads to cell cycle arrest and potential apoptosis in cancer cells.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer effects by inducing apoptosis and inhibiting tumor growth. For instance:

  • A study demonstrated that certain triazolopyrimidine derivatives suppressed the ERK signaling pathway in MGC-803 gastric cancer cells, leading to G2/M phase arrest and apoptosis induction .

Antiviral Activity

Triazolopyrimidine compounds have shown efficacy against various viral infections:

  • The compound's derivatives have been tested against influenza viruses, demonstrating inhibition of viral replication at non-toxic concentrations .

Antibacterial and Anti-inflammatory Effects

Triazolopyrimidines are also noted for their antibacterial properties:

  • They have been effective against both Gram-positive and Gram-negative bacteria, with some studies indicating a reduction in inflammatory markers in vitro .

Case Studies

  • Inhibition of Viral Replication :
    • A derivative of triazolopyrimidine was evaluated for its ability to inhibit influenza virus replication. The results indicated an IC50 value (the concentration required to inhibit viral replication by 50%) significantly lower than that of existing antiviral agents .
  • Cancer Cell Line Studies :
    • In vitro studies on various cancer cell lines (including breast and lung cancer) showed that treatment with the compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has favorable bioavailability due to its potent inhibitory activity against CDK2. The absorption and distribution characteristics indicate potential for effective therapeutic use in oncology and virology.

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-11-15(28-2)9-10-17(16)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUNMKSEGOTXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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